molecular formula C14H18O10 B7889016 Bergenin hydrate

Bergenin hydrate

Cat. No. B7889016
M. Wt: 346.29 g/mol
InChI Key: QCWSXSAFDSGKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bergenin hydrate is a useful research compound. Its molecular formula is C14H18O10 and its molecular weight is 346.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bergenin hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bergenin hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-inflammatory and Anti-Ulcerative Colitis Effects : Bergenin has shown promising results in alleviating symptoms of experimental colitis in mice. It acts as an agonist of PPARγ, which helps in reducing inflammation through the PPARγ/SIRT1/NF-κB-p65 pathway, making it a potential anti-Ulcerative Colitis drug (Wang et al., 2018).

  • Pharmacological Properties : Bergenin displays a range of activities, including antiulcer, anti-inflammatory, antifungal, anticancer, antimicrobial, antidiabetic, antiviral, and antioxidant properties. Its structure and properties have been studied through density functional theory (DFT) and molecular docking simulations, revealing interactions with enzymes such as cyclooxygenases and topoisomerases (Costa et al., 2021).

  • Protection against Methylglyoxal-Induced Damage : In osteoblastic MC3T3-E1 cells, bergenin prevented damage induced by methylglyoxal, a precursor for advanced glycation end products (AGEs). It increased glyoxalase I activity and reduced oxidative stress, suggesting a potential role in preventing diabetic osteopathy (Lee & Choi, 2018).

  • Antiarrhythmic Effects : Extracted from Fluggea virosa, bergenin demonstrated significant therapeutic effects on arrhythmias induced by various methods in rats and rabbits, suggesting its potential as a treatment for cardiac arrhythmias (Pu et al., 2002).

  • Osteogenic Differentiation and Prevention of Cytotoxicity : Bergenin enhances osteogenic differentiation in osteoblasts and prevents cytotoxicity induced by methylglyoxal, indicating its potential for improving bone health (Suh et al., 2018).

  • Mitochondrial Dysfunction in Hyperoxaluria : Bergenin has shown protective effects against mitochondrial dysfunction in a hyperoxaluric rat model, suggesting its usefulness in treating urolithiasis (Aggarwal et al., 2016).

  • Hepatoprotective and Antioxidative Activities : Bergenin possesses hepatoprotective, antioxidative, and antiviral effects, indicating its potential in developing phyto-pharmaceuticals based on its properties (Rastogi & Rawat, 2008).

  • Hyperuricemia Treatment : In a study, bergenin reduced serum urate levels in hyperuricemia mice by promoting renal and gut uric acid excretion, suggesting its use as a novel therapeutic strategy for hyperuricemia (Chen et al., 2020).

  • Immunomodulatory Effect and Antioxidation : Bergenin was found to enhance immune function and antioxidation in cyclophosphamide-induced immunosuppressed mice, making it a potential immunomodulatory agent (Qi et al., 2018).

  • Prevention of Stress-Induced Ulcers : Bergenin prevented stress-induced gastric ulcers in rats, potentially by inhibiting acetylcholine release, which is known to induce gastric acid secretion and enhance gastric motility (Abe et al., 1980).

properties

IUPAC Name

3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWSXSAFDSGKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bergenin hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JE Hay, LJ Haynes - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
2232 Hay and Haynes: Bergenirt, a C-Glycopyranosyl explain the resistance to full acetylation and was criticised by Shimokariyama who proposed the pentahydroxylic structure (11). …
Number of citations: 70 pubs.rsc.org
T Minamikawa, S Yoshida, M Hasegawa… - Agricultural and …, 1972 - academic.oup.com
… Bergenin hydrate \Vas generously supplied by Professor M. Shimokoriyama, Department of Botany, University of Tokyo. The compound (mp 133.5 ~ !35…
Number of citations: 6 academic.oup.com
K Hoffmann-Bohm, H Lotter, O Seligmann… - Planta …, 1992 - thieme-connect.com
From the leaves of Allophyllus edulis var. edulis and Allophyllus edulis var. gracilis nine C-gly-cosylflavones have been isolated and identified as schaftoside (8), vicenin-2 (9), lucenin-2 …
Number of citations: 84 www.thieme-connect.com
N Rummun, VS Neergheen - Drugs and Drug Candidates, 2023 - mdpi.com
Resistance to the existing arsenal of therapeutic agents significantly impedes successful drug therapy. One approach to combat this burgeoning global crisis is to provide novel and …
Number of citations: 0 www.mdpi.com
PD Ty, WC Taylor, VD Hoang - 2004 - Viện Khoa học và Công nghệ Việt …
Number of citations: 0
DT Pham, WC Taylor, DH Vu - 2004
Number of citations: 0

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